4-Phenylchalcone oxide

Descripción general

Descripción

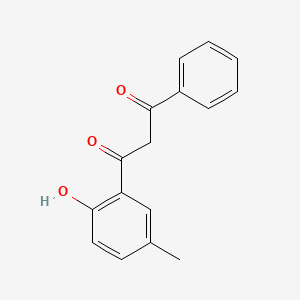

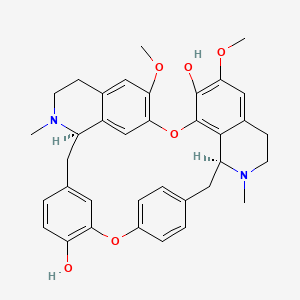

4-Phenylchalcone oxide is a potent and selective inhibitor of microsomal and cytosolic epoxide hydrolase . It inhibits epoxide hydrolysis of epoxyeicosatrienoic acids . It is a white to off-white solid .

Synthesis Analysis

Chalcones, including 4-Phenylchalcone oxide, are the biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants . The chalcone core is composed of two aromatic rings that are linked through a three carbon-α, β-unsaturated carbonyl system . Chalcones are structurally one of the most diverse groups of flavonoids and easily allow to cyclize forming flavonoid structure which is an isomeric key step for the skeletal modification of chalcones .Molecular Structure Analysis

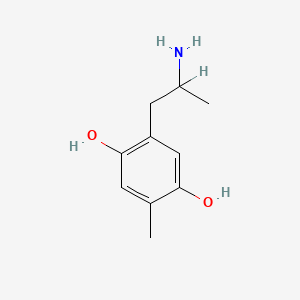

The molecular formula of 4-Phenylchalcone oxide is C21H16O2 . It has a molecular weight of 300.4 g/mol .Chemical Reactions Analysis

Chalcones are known to possess good antioxidant properties, and structure-activity relationship studies have been effective in designing molecules with better antioxidant profiles . The chemistry of chalcones is still an attraction among the organic chemists due to the open-chain model and the feature of skeletal modification to produce a new class of organic compounds .Physical And Chemical Properties Analysis

4-Phenylchalcone oxide is a white to off-white solid . It is soluble in DMSO . The presence of the reactive α,β-unsaturated system in the chalcone’s rings showed different potential pharmacological properties .Aplicaciones Científicas De Investigación

Inhibition and Enzyme Interaction Studies

Inhibition of Epoxide Hydrolases and Glutathione S-Transferases : 4-Phenylchalcone oxide and its derivatives have been studied for their inhibitory effects on cytosolic epoxide hydrolase, microsomal epoxide hydrolase, and glutathione S-transferases in liver tissues from mice and rats. These compounds demonstrated selective inhibition properties, showing more potency in inhibiting cytosolic epoxide hydrolase than the parent 4'-phenylchalcone oxide (Miyamoto, Silva, & Hammock, 1987).

Selective Inhibition of Microsomal Epoxide Hydrolases : 4-Phenylchalcone oxide and 4'-phenylchalcone oxide have been identified as potent inhibitors of microsomal trans-stilbene oxide hydrolase, showing distinct inhibition characteristics compared to other epoxide hydrolases. These compounds were found to not affect benzo[a]pyrene 4,5-oxide hydrolase, indicating a selective inhibitory action (Guenthner, 1986).

Photophysics and Photochemistry

- Photophysics of Related Compounds : Studies on compounds like (2,4,6-trimethylbenzoyl)diphenylphosphine oxide and bis(2,6-dimethoxybenzoyl)-2,4,4-trimethylpentylphosphine oxide provide insights into the photophysics of similar structures, including α-cleavage processes and characterization of singlet and triplet states. These studies contribute to understanding the photochemistry and photophysics of chalcone oxides (Jockusch et al., 1997).

Antioxidant and Bioactivity Studies

- Antioxidant Studies with Flavonoids and Chalcones : Research on various flavonoids and chalcones, including studies on hydroxychalcones, have highlighted the potential antioxidant properties of these compounds. This includes investigations into the oxidation processes and the potential biosynthetic pathways, contributing to the broader understanding of antioxidant properties in compounds related to 4-phenylchalcone oxide (Pelter, Bradshaw, & Warren, 1971).

Neuroprotection and Microglia Activation

- Neuroprotective Effects Post Cardiac Arrest : A study demonstrated that the inhibition of soluble epoxide hydrolase, using compounds like 4-phenylchalcone oxide, post cardiac arrest/cardio-pulmonary resuscitation, induces a neuroprotective phenotype in activated microglia and improves neuronal survival. This suggests a potential application of 4-phenylchalcone oxide in medical treatments related to ischemic brain injury (Wang et al., 2013).

Mecanismo De Acción

4-Phenylchalcone oxide is a potent and selective inhibitor of microsomal and cytosolic epoxide hydrolase . It inhibits epoxide hydrolysis of epoxyeicosatrienoic acids . The main mechanistic hypothesis regarding the antioxidant properties of chalcones is based on the formation of phenoxy radicals owing to the high reactivity of phenolic hydroxyl groups .

Propiedades

IUPAC Name |

phenyl-[3-(4-phenylphenyl)oxiran-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O2/c22-19(17-9-5-2-6-10-17)21-20(23-21)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14,20-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVMKDUZFGWJAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3C(O3)C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901002648 | |

| Record name | [3-([1,1'-Biphenyl]-4-yl)oxiran-2-yl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901002648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenylchalcone oxide | |

CAS RN |

82389-34-2 | |

| Record name | 4-Phenylchalcone oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082389342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [3-([1,1'-Biphenyl]-4-yl)oxiran-2-yl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901002648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4,8-Trimethyl-12-quinolino[2,3-b]quinolinamine](/img/structure/B1218382.png)

![N-[(2,1,3-benzothiadiazol-4-ylamino)-sulfanylidenemethyl]-4-methylbenzamide](/img/structure/B1218383.png)